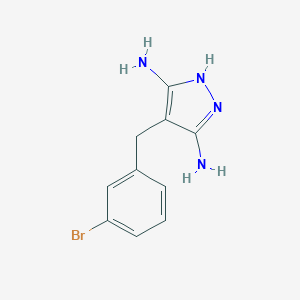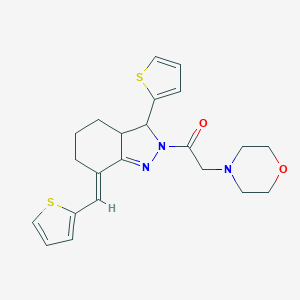![molecular formula C17H16N8O2 B292131 ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)
ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a chemical compound with potential therapeutic applications. The compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, studies have shown that the compound exhibits its biological activity by inhibiting certain enzymes and signaling pathways. The compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of certain kinases involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce inflammation and oxidative stress in animal models of inflammatory diseases. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate in lab experiments include its potential therapeutic applications and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using the compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
For research on ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate include exploring its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties. Additionally, the compound's potential toxicity and side effects need to be thoroughly evaluated before it can be considered for clinical use.
合成法
The synthesis of ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has been reported in the literature using various methods. One of the methods involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine in the presence of ethyl chloroformate. The reaction yields the desired compound in good yield and purity.
科学的研究の応用
Ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has shown potential therapeutic applications in various scientific research studies. The compound has been reported to exhibit anti-inflammatory, antimicrobial, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C17H16N8O2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
ethyl 5-amino-1-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H16N8O2/c1-2-27-17(26)12-8-21-25(14(12)18)16-13-15(19-10-20-16)24(23-22-13)9-11-6-4-3-5-7-11/h3-8,10H,2,9,18H2,1H3 |
InChIキー |
PSDIWQBAJQBCPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292048.png)
![N-({[5-(3-amino-5-phenyl-2-thienyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292050.png)
![N-[(6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea](/img/structure/B292051.png)
![4-[(2E)-2-(2-amino-6-cyano-7-imino-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292052.png)
![(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-imino-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292053.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)

![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)

![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)
![N-methyl-N'-({[4-methyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B292069.png)